molecular formula C21H29N3O4 B11530914 4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde

4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde

Cat. No.: B11530914
M. Wt: 387.5 g/mol
InChI Key: ACFGLLPBGKUZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde is a complex organic compound with a unique structure that includes a hexyloxyphenyl group, a dioxopyrrolidinyl group, and a piperazine carbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as toluene or methylene chloride and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carbaldehyde stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

4-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C21H29N3O4/c1-2-3-4-5-14-28-18-8-6-17(7-9-18)24-20(26)15-19(21(24)27)23-12-10-22(16-25)11-13-23/h6-9,16,19H,2-5,10-15H2,1H3

InChI Key

ACFGLLPBGKUZBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.